2-[N-(2-PHENYLETHYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE
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Overview
Description
2-[N-(2-PHENYLETHYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfonamide group and an acetamide group. This compound is known for its stability at room temperature and pressure, making it a valuable intermediate in organic synthesis and a precursor for biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-PHENYLETHYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylethylamine under basic conditions to form the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-PHENYLETHYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
2-[N-(2-PHENYLETHYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(2-PHENYLETHYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the acetamide group can interact with proteins and other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-[2-(chloromethyl)-phenyl]-4-methylbenzene-1-sulfonamide: Shares a similar sulfonamide structure but differs in the substituents on the phenyl ring.
N,4-Dimethyl-N-phenylbenzenesulfonamide: Another sulfonamide compound with different substituents, used for comparison in terms of reactivity and applications.
Uniqueness
2-[N-(2-PHENYLETHYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-20(2)23-11-13-24(14-12-23)27-26(29)19-28(18-17-22-7-5-4-6-8-22)32(30,31)25-15-9-21(3)10-16-25/h4-16,20H,17-19H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYRGBZKXIOVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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